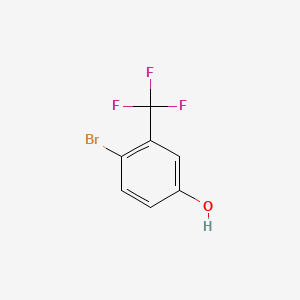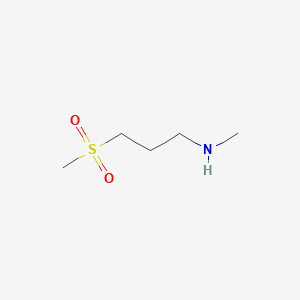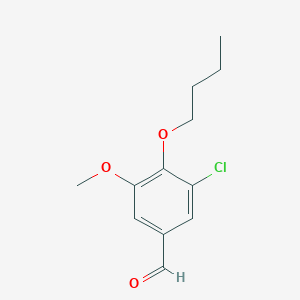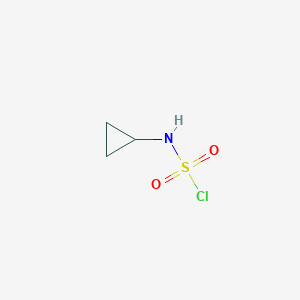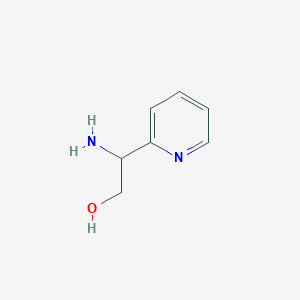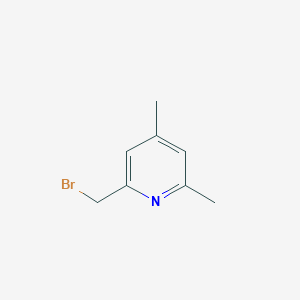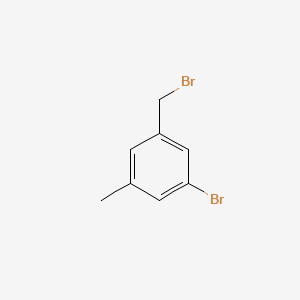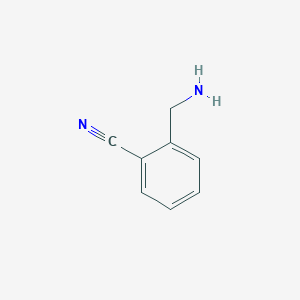
4-(溴甲基)-2-氯苯甲腈
描述
4-(Bromomethyl)-2-chlorobenzonitrile is a compound that is structurally related to various chloro- and bromo-substituted benzonitriles. These compounds are of interest due to their potential applications in organic synthesis, as well as their structural and physical properties which can be analyzed through various spectroscopic and crystallographic methods .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from substituted benzonitriles or their derivatives. For instance, the synthesis of 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, a metabolite of zomepirac, involves bromination steps similar to those that might be used in the synthesis of 4-(Bromomethyl)-2-chlorobenzonitrile . Additionally, the synthesis of 4-bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene through reduction and diazotization-Sandmeyer reactions indicates the versatility of bromo- and chloro-substituted compounds in organic synthesis .
Molecular Structure Analysis
X-ray crystallography is a common technique used to analyze the molecular structure of chloro- and bromo-substituted benzonitriles. For example, the structure of 4-bromo-2,6-dichlorobenzonitrile was determined to be normal with interesting intermolecular interactions between the Lewis base, CN, and the Lewis acid, Br . Similarly, the crystal structure of N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide shows the orientation of chlorophenyl rings to minimize electronic repulsion .
Chemical Reactions Analysis
Compounds like 4-(Bromomethyl)-2-chlorobenzonitrile can undergo various chemical reactions, including cross-coupling reactions. For instance, 4-Bromomethyl-2-chlorooxazole has been used in palladium-catalyzed cross-coupling reactions to synthesize 2,4-disubstituted oxazoles, demonstrating the reactivity of bromomethyl groups in such processes . Additionally, 1,3-Dipolar cycloaddition reactions involving 4-chlorobenzonitrile oxide have been studied to understand the reactivity and regiochemistry of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and bromo-substituted benzonitriles have been extensively studied. Thermodynamic studies of chlorobenzonitrile isomers have revealed insights into polymorphism, pseudosymmetry, and intermolecular interactions, such as the CN···Cl interaction . The study of o-chloro- and o-bromobenzonitrile has also highlighted the importance of X...N interactions and weak hydrogen bonds in the crystal packing of these compounds .
科学研究应用
Synthesis of Ligands
- Scientific Field : Organic Chemistry
- Application Summary : “4-(Bromomethyl)-2-chlorobenzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
- Methods of Application : The specific experimental procedures were not detailed in the source, but it typically involves reaction with other organic compounds under controlled conditions .
- Results or Outcomes : The outcome of this application is the creation of new ligands, which can be used in further chemical reactions .
Preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile
- Scientific Field : Organic Chemistry
- Application Summary : “4-(Bromomethyl)-2-chlorobenzonitrile” is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
- Methods of Application : The compound is reacted with 2H-tetrazole in the presence of potassium hydroxide .
- Results or Outcomes : The outcome of this application is the creation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
Synthesis of Eprosartan
- Scientific Field : Medicinal Chemistry
- Application Summary : “4-(Bromomethyl)-2-chlorobenzonitrile” acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
- Methods of Application : The specific experimental procedures were not detailed in the source, but it typically involves reaction with other organic compounds under controlled conditions .
- Results or Outcomes : The outcome of this application is the creation of eprosartan, a drug used to treat high blood pressure .
Preparation of Temoporfin
- Scientific Field : Medicinal Chemistry
- Application Summary : “4-(Bromomethyl)-2-chlorobenzonitrile” is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second-generation photosensitizer .
- Methods of Application : The compound is reacted with other organic compounds to form temoporfin .
- Results or Outcomes : The outcome of this application is the creation of temoporfin, a drug used in photodynamic therapy for cancer treatment .
Synthesis of Hypercrosslinked Polymers
- Scientific Field : Polymer Chemistry
- Application Summary : “4-(Bromomethyl)-2-chlorobenzonitrile” can be used in the synthesis of hypercrosslinked polymers. These polymers have a well-developed framework with an adjusted porous topology .
- Methods of Application : The specific experimental procedures were not detailed in the source, but it typically involves reaction with other organic compounds under controlled conditions .
- Results or Outcomes : The outcome of this application is the creation of hypercrosslinked polymers, which have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .
Synthesis of Bromopyrenes
- Scientific Field : Organic Chemistry
- Application Summary : “4-(Bromomethyl)-2-chlorobenzonitrile” can be used in the synthesis of bromopyrenes. Bromopyrenes are significant in synthetic chemistry, materials science, and environmental studies .
- Methods of Application : The compound is reacted with other organic compounds to form bromopyrenes .
- Results or Outcomes : The outcome of this application is the creation of bromopyrenes, which have diverse functionalisation strategies .
安全和危害
This would involve looking at the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
未来方向
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, etc.
属性
IUPAC Name |
4-(bromomethyl)-2-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJPMYDXOHFFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625933 | |
| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-chlorobenzonitrile | |
CAS RN |
83311-25-5 | |
| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

